molecular formula C13H20GeN2O3 B14327154 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(2-pyridinyl)ethyl)- CAS No. 100446-87-5

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(2-pyridinyl)ethyl)-

Cat. No.: B14327154
CAS No.: 100446-87-5
M. Wt: 324.94 g/mol
InChI Key: BIOOQIOSGPEUHZ-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-germabicyclo(333)undecane, 1-(2-(2-pyridinyl)ethyl)- is a complex organogermanium compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(2-pyridinyl)ethyl)- typically involves the reaction of germanium tetrachloride with triethanolamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired germatrane structure. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(2-pyridinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction can produce germanium hydrides.

Scientific Research Applications

2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(2-pyridinyl)ethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(2-pyridinyl)ethyl)- involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Similar structure but with silicon instead of germanium.

    2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: Contains boron instead of germanium.

    1-isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane: A derivative with an isothiocyanato group.

Uniqueness

The uniqueness of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-(2-(2-pyridinyl)ethyl)- lies in its specific structural configuration and the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

100446-87-5

Molecular Formula

C13H20GeN2O3

Molecular Weight

324.94 g/mol

IUPAC Name

1-(2-pyridin-2-ylethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane

InChI

InChI=1S/C13H20GeN2O3/c1-2-6-15-13(3-1)4-5-14-17-10-7-16(8-11-18-14)9-12-19-14/h1-3,6H,4-5,7-12H2

InChI Key

BIOOQIOSGPEUHZ-UHFFFAOYSA-N

Canonical SMILES

C1CO[Ge]2(OCCN1CCO2)CCC3=CC=CC=N3

Origin of Product

United States

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